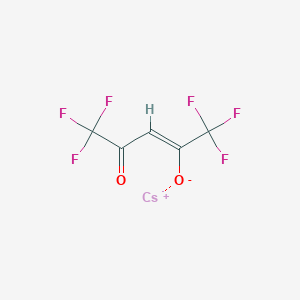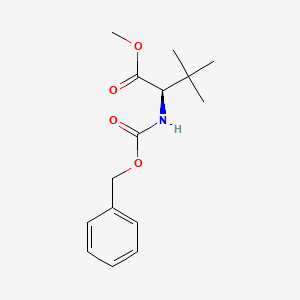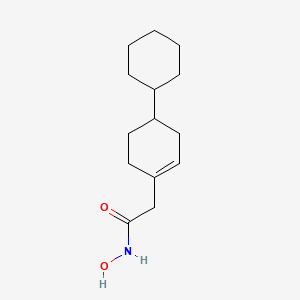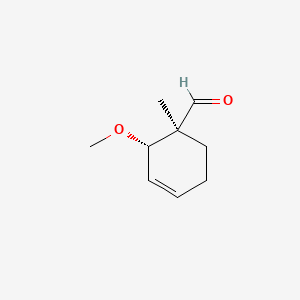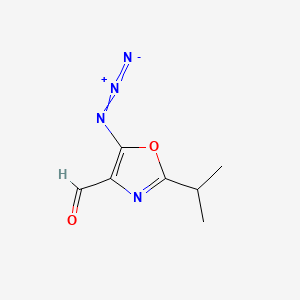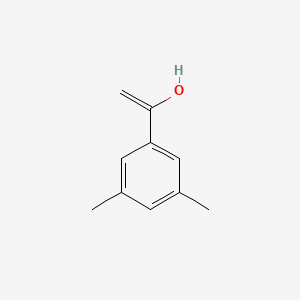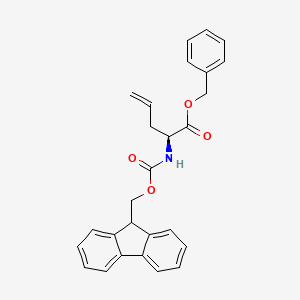
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and other complex molecules. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester typically involves several steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group of the Fmoc-protected amino acid is then esterified with benzyl alcohol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and esterification reactions.
Automated Systems: Automated systems are employed to control reaction conditions precisely, ensuring high yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and benzyl alcohol.
Deprotection: Yields the free amino acid.
Wissenschaftliche Forschungsanwendungen
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the attachment of peptides to various biomolecules.
Material Science: In the synthesis of peptide-based materials and hydrogels.
Wirkmechanismus
The mechanism of action of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic steps, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Fmoc-amino-pentanoic acid benzyl ester: Similar structure but lacks the double bond in the pent-4-enoic acid chain.
(S)-2-Fmoc-amino-hexanoic acid benzyl ester: Similar structure with a longer carbon chain.
Uniqueness
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is unique due to the presence of the double bond in the pent-4-enoic acid chain, which can introduce additional reactivity and structural features in the synthesized peptides.
Eigenschaften
Molekularformel |
C27H25NO4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1 |
InChI-Schlüssel |
NTOCLTIRCOQHPW-VWLOTQADSA-N |
Isomerische SMILES |
C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


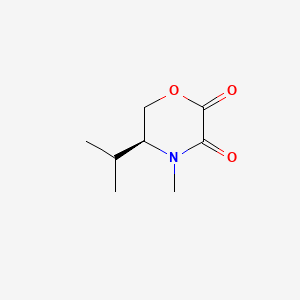
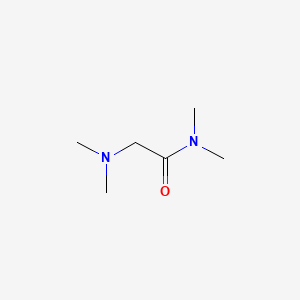



![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
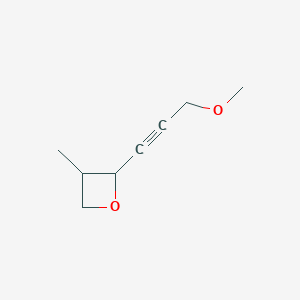
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
